![molecular formula C9H15NOSi B14282563 Dimethyl[2-(pyridin-4-yl)ethyl]silanol CAS No. 136370-37-1](/img/structure/B14282563.png)
Dimethyl[2-(pyridin-4-yl)ethyl]silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is a compound that features a silanol group attached to a dimethyl-substituted ethyl chain, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyridin-4-yl)ethyl]silanol typically involves the reaction of a pyridine derivative with a silanol precursor. One common method is the hydrosilylation of 4-vinylpyridine with dimethylchlorosilane, followed by hydrolysis to yield the silanol group. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
化学反応の分析
Types of Reactions
Dimethyl[2-(pyridin-4-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The silanol group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Silanol groups react with chlorosilanes or alkoxysilanes under mild conditions.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Piperidine derivatives.
Substitution: Siloxane-linked compounds.
科学的研究の応用
Dimethyl[2-(pyridin-4-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pyridine ring, which is known to interact with various biological targets.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable siloxane bonds.
作用機序
The mechanism of action of Dimethyl[2-(pyridin-4-yl)ethyl]silanol involves its interaction with molecular targets through the pyridine ring and the silanol group. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The silanol group can form hydrogen bonds and participate in condensation reactions, affecting the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Dimethyl[2-(pyridin-3-yl)ethyl]silanol: Similar structure but with the pyridine ring attached at the 3-position.
Dimethyl[2-(pyridin-2-yl)ethyl]silanol: Pyridine ring attached at the 2-position.
Trimethyl[2-(pyridin-4-yl)ethyl]silanol: Contains an additional methyl group on the silicon atom.
Uniqueness
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is unique due to the specific positioning of the pyridine ring, which can influence its coordination chemistry and reactivity. The presence of the silanol group also provides distinct properties, such as the ability to form stable siloxane bonds, making it valuable for various applications in materials science and industry.
特性
CAS番号 |
136370-37-1 |
|---|---|
分子式 |
C9H15NOSi |
分子量 |
181.31 g/mol |
IUPAC名 |
hydroxy-dimethyl-(2-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,11)8-5-9-3-6-10-7-4-9/h3-4,6-7,11H,5,8H2,1-2H3 |
InChIキー |
TZRSECOJSSCLMI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC1=CC=NC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


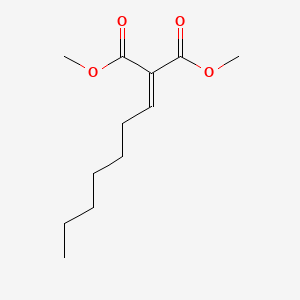
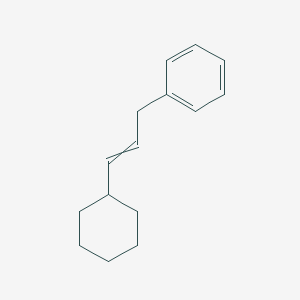
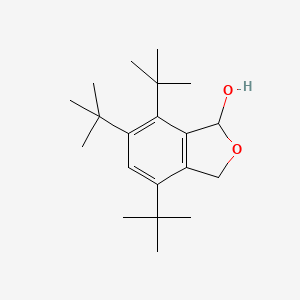
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
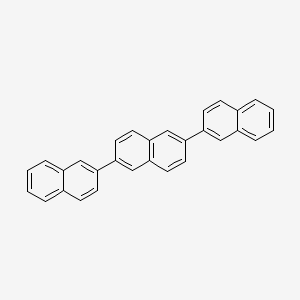
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)

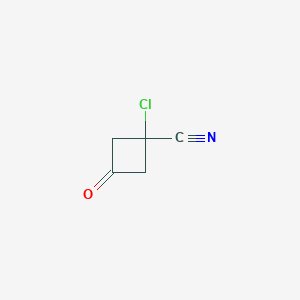

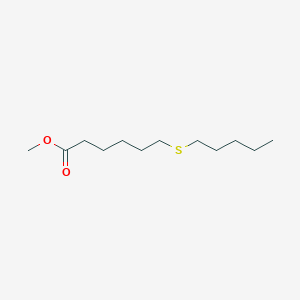
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
